N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide
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Overview
Description
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolidinone ring, a phenyl group, and an ethanesulfonamide moiety, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized from itaconic acid through a series of transformations, including cyclization and oxidation reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group is attached through a nucleophilic substitution reaction, where ethanesulfonyl chloride reacts with the pyrrolidinone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ethanesulfonamide moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidin-2-one: Similar in structure but lacks the ethanesulfonamide moiety.
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide: Similar but with an acetamide group instead of ethanesulfonamide.
Uniqueness
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-9-11-8-13(16)15(10-11)12-6-4-3-5-7-12/h3-7,11,14H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQLGCJBNLXWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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